molecular formula C12H11ClOS B2473692 3-Propyl-1-benzothiophene-2-carbonyl chloride CAS No. 1482080-69-2

3-Propyl-1-benzothiophene-2-carbonyl chloride

Cat. No. B2473692
CAS RN: 1482080-69-2
M. Wt: 238.73
InChI Key: SKEHONSWFFPMQN-UHFFFAOYSA-N
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Description

“3-Propyl-1-benzothiophene-2-carbonyl chloride” is a chemical compound with the molecular formula C12H11ClOS . It is a derivative of benzothiophene, a type of heterocyclic compound that contains a five-membered ring made up of one sulfur atom .

Scientific Research Applications

Synthesis and Antimicrobial Activity

3-Propyl-1-benzothiophene-2-carbonyl chloride has been utilized in the synthesis of various compounds with antimicrobial properties. For instance, it has been used in the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives, which have been tested for antibacterial activity (Naganagowda & Petsom, 2011).

Antimicrobial and Antifungal Activity

In another study, this compound was used to synthesize 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives, which were screened for both antibacterial and antifungal activities (Naganagowda & Petsom, 2011).

Regioselective Synthesis for Medical Challenges

The compound plays a significant role in the regioselective synthesis of benzothiophenes, which are crucial in constructing molecules relevant for addressing modern medical challenges. This includes direct conversion of carbon–hydrogen bonds into carbon–carbon bonds (Shrives et al., 2017).

Synthesis of Benzothiophene Derivatives

It is also integral in the synthesis of benzothiophene derivatives, which have applications in various chemical reactions and potential therapeutic uses (Gabriele et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, 5-Bromo-1-benzothiophene-2-carbonyl chloride, indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

3-propyl-1-benzothiophene-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClOS/c1-2-5-9-8-6-3-4-7-10(8)15-11(9)12(13)14/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEHONSWFFPMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC2=CC=CC=C21)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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